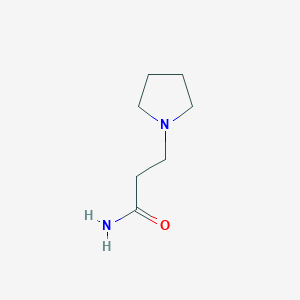

3-(Pyrrolidin-1-yl)propanamide

Description

Contextualization within Amide and Pyrrolidine (B122466) Chemistry

The 3-(Pyrrolidin-1-yl)propanamide molecule contains a tertiary amine within the saturated heterocyclic pyrrolidine ring and an amide functional group. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is a common scaffold in a vast number of natural and synthetic compounds. researchgate.netchemicalbook.com This ring system is noted for its structural flexibility and is a cornerstone in medicinal chemistry. researchgate.netchemicalbook.com The pyrrolidine nucleus is a prevalent feature in many pharmaceuticals. researchgate.net

Amides, characterized by a carbonyl group bonded to a nitrogen atom, are fundamental to biochemistry, being the linkage that forms peptides and proteins. The propanamide portion of the molecule provides a three-carbon chain, with the amide group at one end. The properties of this compound are a composite of these two defining features, making it a subject of interest for chemical synthesis and potential applications. The compound is classified as a 5-membered heterocycle, an amide, a pyrrolidine, and a tertiary amine. cymitquimica.com

Overview of Precedent Research on Related Chemical Scaffolds

While dedicated research solely on this compound is not extensively documented in publicly available literature, a significant body of research exists for structurally related compounds, particularly propanamide and pyrrolidine derivatives. These studies provide a valuable context for understanding the potential areas of interest for this compound.

Propanamide derivatives have been the focus of numerous investigations, demonstrating a wide range of biological activities. For instance, various N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides have been synthesized and evaluated for their cytotoxic effects against cancer cell lines. acs.org Some of these compounds exhibited potent activity, suggesting the utility of the propanamide scaffold in the design of new therapeutic agents. acs.org Furthermore, other studies on substituted 3,3-diphenyl propanamide derivatives have revealed anthelmintic, antibacterial, and antifungal properties. researchgate.net The incorporation of different amine moieties, including pyrrolidine, into the propanamide structure is a common strategy in the development of novel bioactive compounds. acs.org

The pyrrolidine moiety is a well-established pharmacophore in drug discovery. Its presence in a molecule can significantly influence its physicochemical properties and biological activity. Research on pyrrolidine derivatives has shown their potential in a variety of therapeutic areas. For example, some pyrrolidine-containing compounds have been investigated for their activity as neurotransmitter reuptake inhibitors, suggesting potential applications in treating mood disorders. Additionally, certain pyrrolidine derivatives have been explored for their anticancer and anti-inflammatory activities. ontosight.ai The synthesis of complex molecules containing the pyrrolidine ring is an active area of research, with methods being developed to create diverse and structurally complex pyrrolidine-based compounds.

Rationale for Focused Investigation of this compound

The focused investigation of this compound is primarily driven by its potential as a versatile building block in the synthesis of more complex and biologically active molecules. The combination of the pyrrolidine ring and the propanamide functional group in a relatively simple structure makes it an attractive starting material for medicinal chemistry and drug discovery programs.

The rationale for its investigation can be broken down into several key points:

Scaffold for Drug Discovery: The pyrrolidine and propanamide moieties are present in numerous bioactive compounds. Therefore, this compound serves as a valuable scaffold that can be chemically modified to create libraries of new compounds for biological screening. For example, it can be used in the synthesis of more complex structures like N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(pyrrolidin-1-yl)propanamide, which has been noted for its potential applications in medicinal chemistry. evitachem.com

Exploration of Structure-Activity Relationships: By systematically modifying the structure of this compound, researchers can explore the structure-activity relationships (SAR) of new classes of compounds. Understanding how different substituents on the pyrrolidine ring or modifications to the propanamide chain affect biological activity is crucial for the rational design of new drugs.

Intermediate in Multi-step Synthesis: The compound can serve as a key intermediate in the multi-step synthesis of complex target molecules. Its functional groups allow for a variety of chemical transformations, making it a versatile tool for organic chemists.

In essence, while this compound itself may not be the final active principle, its importance lies in its role as a foundational element for the construction of novel molecules with potential therapeutic value.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 24438-88-8 | cymitquimica.comoakwoodchemical.combldpharm.com |

| Molecular Formula | C₇H₁₄N₂O | oakwoodchemical.com |

| Molecular Weight | 142.20 g/mol | cymitquimica.comoakwoodchemical.com |

| Purity | ≥95.0% | cymitquimica.com |

| InChI Key | CGKYDLSLIFODDP-UHFFFAOYSA-N | cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

3-pyrrolidin-1-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c8-7(10)3-6-9-4-1-2-5-9/h1-6H2,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGKYDLSLIFODDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455298 | |

| Record name | 3-(Pyrrolidin-1-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24438-88-8 | |

| Record name | 3-(Pyrrolidin-1-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways for the 3-(Pyrrolidin-1-yl)propanamide Core

The construction of the this compound scaffold generally involves the strategic formation of the amide bond and the introduction of the pyrrolidine (B122466) ring.

Amide Bond Formation Strategies

The creation of the amide linkage is a fundamental step in the synthesis of this compound. This is typically achieved by reacting a suitable carboxylic acid or its activated derivative with an amine. Common coupling agents are often employed to facilitate this reaction, enhancing yield and purity. For instance, the final step in the synthesis of a related derivative, 3-[3-[(4-fluorophenyl)methyl]pyrrolidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide, involves the use of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or dicyclohexylcarbodiimide (B1669883) (DCC) to form the amide bond between the pyrrolidine and oxazole (B20620) rings. Current time information in Bangalore, IN.

Another approach involves the in situ generation of reactive intermediates. For example, mixing N-chloroimides with triphenylphosphine (B44618) (PPh₃) generates chloro- and imido-phosphonium salts. These species can efficiently activate carboxylic acids, enabling their reaction with amines like pyrrolidine to form the corresponding amide. nih.gov The synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides has been achieved through the nucleophilic ring-opening of N-guanidinosuccinimide with various amines, including pyrrolidine, followed by cyclocondensation, often facilitated by microwave irradiation. researchgate.net

| Coupling Reagent/Method | Reactants | Product Type | Reference |

| EDCI or DCC | Carboxylic acid and amine | Amide | Current time information in Bangalore, IN. |

| N-chloroimides and PPh₃ | Carboxylic acid and amine | Amide | nih.gov |

| Microwave-assisted cyclocondensation | N-guanidinosuccinimide and amine | Triazolyl-propanamide | researchgate.net |

Introduction of the Pyrrolidine Moiety

The pyrrolidine ring is a key structural feature and can be introduced at various stages of the synthetic sequence. One common method involves the reaction of a precursor containing a suitable leaving group with pyrrolidine itself. For example, the acylation of 2-amino-6-methoxybenzothiazole (B104352) with 3-chloropropionyl chloride yields an intermediate, 3-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide. Subsequent substitution of the chlorine atom with various piperazine (B1678402) derivatives, a related cyclic amine, demonstrates a common strategy for introducing the cyclic amine moiety. yok.gov.tr A similar approach can be envisioned for the introduction of pyrrolidine.

In other syntheses, the pyrrolidine ring is constructed from acyclic precursors. The industrial preparation of pyrrolidine through the reaction of 1,4-butanediol (B3395766) and ammonia (B1221849) over catalysts highlights a foundational method for obtaining the basic pyrrolidine structure, which can then be further functionalized. mdpi.com

Stereoselective Synthetic Approaches for Related Propanamide Derivatives

Achieving specific stereochemistry is often crucial for the biological activity of propanamide derivatives. Various stereoselective methods have been developed. For instance, the synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate for a fluoroquinolone antibiotic, utilizes a catalytic asymmetric hydrogenation with a chiral DM-SEGPHOS-Ru(II) complex. nih.govresearchgate.net This step affords a β-hydroxy amide with high diastereoselectivity (de 98%) and enantioselectivity (ee >99%) after recrystallization. nih.govresearchgate.net

Another strategy involves enzymatic reactions. Tandem aldol (B89426) addition-transamination reactions have been used for the stereoselective synthesis of γ-hydroxy-α-amino acid derivatives, which are structurally related to propanamides. mdpi.com Furthermore, a one-pot, two-step enzymatic cascade system using ω-transaminase and L-threonine aldolase (B8822740) has been reported for the synthesis of 3-phenylserine, demonstrating the power of biocatalysis in achieving stereocontrol. mdpi.com

Synthesis of Analogues and Derivatives of this compound

Modifications to the core structure of this compound can be made on both the pyrrolidine ring and the propanamide backbone to explore structure-activity relationships.

Modifications on the Pyrrolidine Ring (e.g., Pyrrolidinetrione Derivatives, Furan-2-yl Pyrrolidine, N-Methylpyrrolidin-2-yl Derivatives)

Pyrrolidinetrione Derivatives: Research into pyrrolidine-2,5-diones, which are structurally related to pyrrolidinetriones, has led to the development of anticonvulsant agents. For example, N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide has been synthesized as a hybrid compound combining structural features of known antiepileptic drugs. researchgate.net

Furan-2-yl Pyrrolidine: The synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives has been achieved through the hydroarylation of the carbon-carbon double bond of 3-(furan-2-yl)propenoic acids in the presence of a Brønsted superacid. mdpi.com Furthermore, the synthesis of various furan-2-one and pyrrol-2-one derivatives can be achieved through a one-pot reaction of dialkyl acetylenedicarboxylates, amines, and aldehydes, often using environmentally friendly catalysts like lemon juice. researchgate.net

N-Methylpyrrolidin-2-yl Derivatives: The synthesis of 3-{[(2R)-1-methylpyrrolidin-2-yl]methyl}-5-[2-(phenylsulfonyl)ethyl]-1H-indole (Eletriptan) involves a Heck reaction between 5-bromo-3-{[(2R)-1-methylpyrrolidin-2-yl]methyl}-1H-indole and phenyl vinyl sulfone. google.com N-methylpyrrolidine itself can be synthesized through the reaction of N-methylpyrrolidone with hydrogen gas or via the cyclization of 1,4-butanediol and methylamine. vjs.ac.vn

| Derivative Type | Synthetic Approach | Key Reagents/Catalysts | Reference |

| Pyrrolidine-2,5-dione | Molecular hybridization | - | researchgate.net |

| Furan-2-yl Propanoic Acid | Hydroarylation | Brønsted superacid (TfOH) | mdpi.com |

| Furan-2-one/Pyrrol-2-one | One-pot multicomponent reaction | Lemon juice | researchgate.net |

| N-Methylpyrrolidin-2-yl | Heck reaction | Palladium-based catalyst | google.com |

| N-Methylpyrrolidine | Reduction of N-methylpyrrolidone | Hydrogen gas, copper chromite | vjs.ac.vn |

Substitutions on the Propanamide Backbone (e.g., Aryl/Heteroaryl Substituted Propanamide Derivatives, Acridinyl-Propanamide Linkages, Benzothiazole-Propanamide Linkages, Oxazole Amide Derivatives)

Aryl/Heteroaryl Substituted Propanamide Derivatives: A series of (S)-2-(4-isobutylphenyl)-N-[2-(aryl/heteroaryl substituted)ethyl]propanamide derivatives have been synthesized by reacting the carboxylic acid group of (S)-ibuprofen with various substituted ethylamine (B1201723) derivatives. medipol.edu.tr Similarly, aryl propionamide (B166681) scaffolds containing a pentafluorosulfanyl moiety have been synthesized as selective androgen receptor modulators (SARMs). nih.gov

Acridinyl-Propanamide Linkages: N-(3-acridin-9-yl-4-chloro/hydroxy-phenyl-alkyl)-arylamides have been synthesized from 5-(arylamido/imido-alkyl)-2-chloro/2-hydroxy benzoic acids. derpharmachemica.com Another approach involves the synthesis of amino-substituted aza-acridine derivatives, where a propanamide chain can be introduced. For example, a derivative was synthesized using 3-chloropropionyl chloride and diethylamine. mdpi.com

Benzothiazole-Propanamide Linkages: Novel N-(6-methoxybenzothiazol-2-yl)-3-(4-substituedpiperazinyl)propanamide compounds were synthesized by first acylating 2-amino-6-methoxybenzothiazole with 3-chloropropionyl chloride, followed by substitution with different piperazine derivatives. yok.gov.tr Amides have also been formed through a DCC-mediated coupling between 2-aminobenzothiazole (B30445) and various profens. mdpi.com

Oxazole Amide Derivatives: The synthesis of novel oxazole amide derivatives has been accomplished by condensing N-(4-acetylphenyl)-2-(10-oxo-10, 11-dihydrodibenzo[b,f]thiepin-2-yl)propanamide with various aromatic derivatives. wisdomlib.org A highly efficient method for synthesizing oxazole derivatives from simple amides and ketones has also been established via a Pd(II)-catalyzed sp² C-H activation pathway in a single step. nih.gov

| Backbone Substitution | Synthetic Approach | Key Reagents/Catalysts | Reference |

| Aryl/Heteroaryl | Amide coupling | - | medipol.edu.tr |

| Acridinyl | Multi-step synthesis from benzoic acid derivatives | - | derpharmachemica.com |

| Benzothiazole (B30560) | Acylation followed by nucleophilic substitution | 3-chloropropionyl chloride | yok.gov.tr |

| Benzothiazole | DCC-mediated coupling | DCC | mdpi.com |

| Oxazole | Condensation | - | wisdomlib.org |

| Oxazole | Pd-catalyzed C-H activation | Pd(II) catalyst | nih.gov |

Hybridization with Other Pharmacologically Active Scaffolds

The strategy of molecular hybridization, which involves combining two or more pharmacologically active scaffolds, has been effectively employed to create novel derivatives of this compound with enhanced biological activities. This approach aims to synergize the therapeutic effects of different pharmacophores, leading to compounds with improved efficacy and broader applications.

One notable area of hybridization is the development of anticonvulsant agents. By integrating the pyrrolidine-2,5-dione moiety, a known anticonvulsant scaffold, with other active fragments, researchers have synthesized hybrid molecules with potent and broad-spectrum antiseizure properties. researchgate.netmdpi.com For instance, derivatives of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide have shown significant efficacy in preclinical seizure models. researchgate.netacs.org These hybrid compounds often merge structural features of established antiepileptic drugs like ethosuximide, levetiracetam, and lacosamide. researchgate.net The synthesis of these hybrids can be achieved through coupling reactions, for example, between Boc-protected amino acids and benzylamines, followed by deprotection and cyclization with succinic anhydride (B1165640). acs.org

Another successful hybridization strategy involves the creation of spirooxindole-pyrrolidine heterocyclic hybrids. These compounds are synthesized via a one-pot, three-component (3+2) cycloaddition reaction and have demonstrated potential as anticancer agents. nih.gov The synthesis involves the in-situ generation of an azomethine ylide from isatin (B1672199) and an amino acid, which then reacts with a dipolarophile. nih.gov

Furthermore, the pyrrolidine scaffold has been incorporated into dihydropyrimidine-2,4(1H,3H)-dione derivatives, which have been evaluated for their cytotoxic effects. ias.ac.in The synthesis of these hybrids involves a multi-step process, including acid-amine coupling and cyclization reactions. ias.ac.in The resulting compounds, such as 6-(2-(1H-inden-2-yl)phenyl)-3-(2-(pyrrolidin-1-yl)ethyl)dihydropyrimidine-2,4(1H,3H)-dione, showcase the versatility of the pyrrolidine ring in creating complex, biologically active molecules. ias.ac.in

The following table provides examples of hybrid compounds incorporating the pyrrolidine scaffold and their reported biological activities:

| Hybrid Scaffold | Synthetic Strategy | Biological Activity |

| Pyrrolidine-2,5-dione derivatives | Coupling reactions, cyclization | Anticonvulsant researchgate.netmdpi.commdpi.com |

| Spirooxindole-pyrrolidine hybrids | One-pot three-component (3+2) cycloaddition | Anticancer nih.gov |

| Dihydropyrimidine-2,4(1H,3H)-dione derivatives | Multi-step synthesis including acid-amine coupling and cyclization | Cytotoxic ias.ac.in |

Optimization of Reaction Conditions and Yields

The efficient synthesis of this compound and its derivatives is crucial for both research and potential commercial applications. Optimization of reaction conditions plays a key role in maximizing yields and purity.

A common synthetic route to N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, which are structurally related to this compound, involves the reaction of N-guanidinosuccinimide with various amines under microwave irradiation. rsc.org The choice of solvent and temperature has been found to significantly impact the reaction yield. For the synthesis of N-morpholino-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide, acetonitrile (B52724) at 170°C for 25 minutes under microwave conditions provided satisfactory results. rsc.org

In the synthesis of phenyl(pyrrolidin-1-yl)methanone, a related amide, a catalyst-free and metal-free transamidation of activated secondary amides has been reported. thieme-connect.com The optimization of reaction conditions for this transformation is detailed in the table below. thieme-connect.com

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| a | EtOH | r.t. | 24 | 0 |

| b | CH2Cl2 | r.t. | 24 | - |

Table based on data from a study on catalyst-free transamidation. thieme-connect.com

The synthesis of this compound itself has been achieved with a high yield (96%) via the Michael addition of pyrrolidine to acrylamide. mdpi.com This reaction proceeds efficiently, providing the product as a yellow liquid. mdpi.com

For the preparation of more complex derivatives, such as N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides, multicomponent reactions utilizing coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (HSU) have been employed, yielding products in the range of 49–70%. acs.org

Industrial Production Considerations for Related Amides

The transition from laboratory-scale synthesis to industrial production of propanamide derivatives presents several challenges and considerations. smolecule.com The pharmaceutical industry, for instance, heavily relies on amide synthesis, making the development of scalable and efficient methodologies critical. smolecule.com

Key considerations for the industrial production of related amides include:

Scalability and Process Intensification: Traditional batch processes often face limitations when scaled up. smolecule.com Continuous flow reactor systems are emerging as a preferred alternative for large-scale amide synthesis, offering better control over reaction parameters and improved safety. smolecule.com

Economic Viability: The cost of reagents is a significant factor in the economic feasibility of industrial amide synthesis. smolecule.com Therefore, developing cost-effective synthetic routes is paramount. For example, the industrial preparation of 3-amino-2,2-dimethyl propanamide, an intermediate for the drug Aliskiren, has been achieved through a method noted for its low cost and high yield. wipo.int

Purification and Isolation: Purification at an industrial scale requires moving beyond traditional laboratory techniques like column chromatography, which can be impractical and costly for large volumes. smolecule.com Crystallization-based separation is often the most viable approach, though it necessitates extensive optimization of solvent systems and conditions. smolecule.com

Regulatory and Quality Control: Industrial production of pharmaceutical intermediates must adhere to strict Good Manufacturing Practices (GMP). smolecule.com This includes process validation, the development of robust analytical methods for monitoring purity and impurities, and comprehensive documentation. smolecule.com

Green Chemistry: There is an increasing emphasis on developing environmentally friendly production methods. This includes using less hazardous solvents, reducing waste, and improving energy efficiency. etprotein.com

Propanamide derivatives have a wide range of industrial applications, including in the synthesis of pharmaceuticals, as plasticizers in the polymer industry, and in the production of agricultural chemicals. etprotein.comgetidiom.com The versatility of the propanamide functional group makes it a cornerstone of various industrial processes. etprotein.com

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of 3-(Pyrrolidin-1-yl)propanamide, offering precise information about the hydrogen and carbon environments within the molecule.

¹H NMR spectroscopy is instrumental in identifying the specific proton environments within the this compound moiety. In derivatives of this compound, the characteristic signals of the propanamide and pyrrolidine (B122466) rings can be clearly distinguished.

For instance, in the analysis of N-substituted quinolinone derivatives, the protons of the pyrrolidine ring typically appear as multiplets in the upfield region of the spectrum. acs.org The protons of the ethyl bridge connecting the pyrrolidine nitrogen to the carbonyl group exhibit distinct triplet signals, which are a result of coupling with adjacent methylene (B1212753) protons. acs.org

A representative analysis of a related compound, 1-[3-Oxo-3-(pyrrolidin-1-yl)propyl]quinolin-2(1H)-one, provides the following assignments for the core structure:

Pyrrolidine Protons (CH₂): Multiplet signals are observed between δ 1.76 and 1.94 ppm. acs.org

Propanamide Chain Protons (CH₂CO): A triplet signal appears at approximately δ 2.62 ppm. acs.org

Propanamide Chain Protons (NCH₂): A triplet signal is found further downfield around δ 4.49 ppm in related methyl esters. acs.org

These chemical shifts and splitting patterns are fundamental for confirming the presence and integrity of the this compound substructure in more complex molecules.

Interactive Data Table: Representative ¹H NMR Data for the this compound Moiety You can filter and sort this table by chemical shift or proton assignment.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Pyrrolidine CH₂ | 1.76 - 1.94 | m | acs.org |

| CH₂CO | ~2.62 | t | acs.org |

| NCH₂ (from related ester) | ~4.49 | t | acs.org |

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for unambiguous assignment of the pyrrolidine and propanamide carbons.

In studies of complex heterocyclic systems incorporating this moiety, the carbon signals are well-resolved:

The carbons of the pyrrolidine ring typically resonate in the upfield region. For example, in one derivative, signals were found at δ 23.74 ppm and δ 51.03 ppm. rsc.org

The methylene carbons of the propanamide chain appear at distinct chemical shifts. The carbon adjacent to the carbonyl group (CH₂CO) is found around δ 32.2-34.55 ppm, while the carbon attached to the pyrrolidine nitrogen (NCH₂) is located further downfield at approximately δ 53.04 ppm. acs.orgrsc.org

The carbonyl carbon (C=O) of the amide group is characteristically found in the far downfield region of the spectrum, typically between δ 166.7 and 173.2 ppm. acs.org

Interactive Data Table: Representative ¹³C NMR Data for the this compound Moiety You can filter and sort this table by chemical shift or carbon assignment.

| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Pyrrolidine CH₂ | 23.74 | rsc.org |

| Pyrrolidine CH₂ | 51.03 | rsc.org |

| CH₂CO | 32.2 - 34.55 | acs.orgrsc.org |

| NCH₂ | 53.04 | rsc.org |

The amide bond (C-N) within the propanamide structure is known to have a partial double-bond character, which restricts free rotation. This can lead to the existence of different conformers, typically referred to as syn and anti (or cis and trans). The conformational preference is influenced by steric and electronic factors of the substituents.

In studies of fluorinated propanamides derived from pyrrolidine, X-ray analysis and theoretical calculations have been used to investigate the preferred conformation. rsc.org It was found that the introduction of fluorine substituents significantly influences the geometry around the F–C–C=O bond. For example, while single α-fluorine substituted amides often prefer an anti conformation, tetrafluorinated analogs can be forced into a nearly syn conformation by the bulky trifluoromethyl group. rsc.org This highlights that substituents on the propanamide backbone play a critical role in dictating the three-dimensional structure. rsc.org The stereochemistry of chiral centers, if present, can also be determined using NMR techniques, often in conjunction with chiral resolving agents or by analyzing diastereomeric interactions.

Annular prototropic tautomerism is a phenomenon where a proton can migrate between two or more nitrogen atoms within a heterocyclic ring system, such as a 1,2,4-triazole (B32235) or a pyrazole. nih.govencyclopedia.pub This process results in the coexistence of multiple tautomeric forms in equilibrium. nih.gov

It is crucial to note that this compound itself does not exhibit annular prototropic tautomerism because its pyrrolidine ring is saturated and lacks the necessary features for such proton migration. However, this phenomenon is a key area of study for more complex molecules where the 3-propanamide moiety is attached to a tautomerizable heterocyclic ring, such as in 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. nih.govrsc.org In these cases, NMR spectroscopy is a primary tool used to study the tautomeric equilibria in solution, as the different tautomers can give rise to distinct sets of signals, although often the exchange is fast on the NMR timescale, leading to broadened, averaged signals. nih.govrsc.org

Mass Spectrometry Techniques

Mass spectrometry is a vital analytical technique for determining the molecular weight and confirming the elemental composition of this compound and its derivatives.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for analyzing polar and thermally labile molecules, including those containing the this compound fragment. It is routinely used to confirm the molecular weight of synthesized compounds.

In typical applications, the compound is ionized by applying a high voltage to a liquid solution, leading to the formation of protonated molecules [M+H]⁺ in the positive ion mode. rsc.orgnih.govrsc.org High-resolution mass spectrometry (HRMS), often coupled with a time-of-flight (TOF) analyzer, can provide highly accurate mass measurements, allowing for the determination of the elemental formula with a high degree of confidence. rsc.orgrsc.org For example, in the analysis of various complex derivatives, the calculated mass for the protonated molecule is compared to the experimentally found mass, with deviations of less than 5 ppm confirming the identity of the target structure. rsc.orgrsc.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of this compound. This method distinguishes between compounds with the same nominal mass by measuring mass-to-charge ratios to a very high degree of accuracy.

HRMS analyses, often employing Quadrupole Time-of-Flight (Q-TOF) mass spectrometers with electrospray ionization (ESI), provide an exact mass measurement that can be used to confirm the molecular formula, C₇H₁₄N₂O. rsc.org For derivatives of propanamide, HRMS has been used to confirm calculated mass values to within very narrow margins, demonstrating the technique's precision. rsc.org For instance, the expected mass for the protonated molecule [M+H]⁺ is calculated and compared against the experimental value. rsc.org

| Parameter | Value |

| Molecular Formula | C₇H₁₄N₂O |

| Monoisotopic Mass | 142.1106 g/mol |

| Theoretical m/z [M+H]⁺ | 143.1184 |

This interactive table outlines the fundamental mass data for this compound used in HRMS analysis.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique particularly useful for the analysis of larger organic macromolecules, though it can also be applied to smaller molecules and their derivatives. rsc.orgcreative-proteomics.com The sample is co-crystallized with a matrix, such as 2,5-dihydroxybenzoic acid (DHB), which absorbs laser energy, facilitating the desorption and ionization of the analyte while minimizing fragmentation. creative-proteomics.comaccesson.kr

For enhanced performance and sample homogeneity, an ionic liquid matrix (ILM), like a mixture of 2,5-DHB and pyridine, can be employed. accesson.kr While ESI is more common for small molecules, MALDI-TOF (Time-of-Flight) has been successfully used to characterize derivatives that incorporate the this compound structure. rsc.org This technique is valuable for generating intact molecular ions and studying molecular complexes. creative-proteomics.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its primary amide and tertiary amine functionalities.

The key diagnostic peaks for the primary amide group include two N-H stretching bands and a strong C=O stretching band (Amide I). spectroscopyonline.com The N-H bending vibration (Amide II) is also a significant feature. spectroscopyonline.com The presence of the pyrrolidine ring is confirmed by C-N stretching vibrations.

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Reference |

| Primary Amide | N-H Stretch (asymmetric & symmetric) | 3370 - 3170 | spectroscopyonline.com |

| Primary Amide | C=O Stretch (Amide I) | 1680 - 1630 | spectroscopyonline.com |

| Primary Amide | N-H Bend (Amide II / "scissors") | 1650 - 1620 | spectroscopyonline.com |

| Alkyl Group | C-H Stretch | ~2960 - 2850 | |

| Tertiary Amine | C-N Stretch | ~1250 - 1020 |

This interactive table summarizes the expected IR absorption frequencies for the key functional groups within this compound.

X-ray Crystallography for Three-Dimensional Structure Elucidation

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, detailing bond lengths, bond angles, and stereochemistry. While the specific crystal structure for this compound is not widely published, this technique has been extensively applied to its derivatives and analogous compounds. rsc.orgrsc.orgrsc.org

For related pyrrolidine and propanamide structures, X-ray diffraction has confirmed molecular geometry, including the near-planar and trans configuration of amide bonds, and has identified the crystal systems, which are often monoclinic or orthorhombic. rsc.orgrsc.org In chiral analogues, this method is also used to determine the absolute configuration. acs.org The analysis reveals how intermolecular forces, such as hydrogen bonds, stabilize the crystal packing. rsc.org

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are fundamental for separating this compound from reaction mixtures and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and related compounds. nih.govsigmaaldrich.com The technique utilizes a high-pressure pump to pass a solvent (mobile phase) containing the sample through a column packed with a solid adsorbent material (stationary phase).

For compounds in this class, reversed-phase columns, such as a C18 column, are commonly used. nih.gov Purity levels are typically determined by integrating the peak area in the resulting chromatogram. For chiral analogs, specialized chiral HPLC methods are employed to resolve and quantify enantiomers, often achieving an enantiomeric excess of over 99%. acs.org

| Parameter | Typical Condition | Reference |

| System | Agilent 1100 HPLC system | nih.gov |

| Column | Luna 5 μm C18 (e.g., 250 x 4.60 mm) | nih.gov |

| Mobile Phase | Acetonitrile (B52724) / Water mixture | nih.gov |

| Flow Rate | ~1.0 mL/min | nih.gov |

This interactive table presents typical conditions for the HPLC analysis of propanamide derivatives.

Ultra-Performance Liquid Chromatography (UPLC) is a more advanced form of liquid chromatography that uses smaller particle sizes in the column packing (typically <2 μm), resulting in higher resolution, improved sensitivity, and faster analysis times compared to traditional HPLC. acs.org UPLC is frequently used to confirm the high purity of final compounds, with results often exceeding 97-99%. acs.orgnih.govmdpi.com

Chiral HPLC for Stereoisomeric Purity

High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is a pivotal analytical technique for the separation and quantification of stereoisomers. In the context of compounds that can exist as enantiomers or diastereomers, such as derivatives of this compound, chiral HPLC is indispensable for determining stereoisomeric purity or enantiomeric excess (% ee). acs.orgsigmaaldrich.com The principle of this technique relies on the differential interaction between the individual stereoisomers and the chiral selector immobilized on the stationary phase, leading to different retention times and, consequently, their separation. nih.gov

The choice of the CSP is critical and is often based on the structural characteristics of the analyte. Polysaccharide-based columns, such as those derived from cellulose (B213188) or amylose, are widely used for their broad applicability in separating chiral compounds. nih.govasiapharmaceutics.info The separation mechanism involves the formation of transient diastereomeric complexes between the analyte's enantiomers and the chiral stationary phase. The stability of these complexes differs for each enantiomer, resulting in their differential elution from the column.

In the analysis of related chiral propanamide structures, researchers have successfully employed chiral HPLC to confirm enantiomeric purity. For instance, in the synthesis of enantiomers of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, chiral HPLC was applied to assess the enantiomeric excess, which was found to be greater than 99%. acs.org Similarly, the stereoisomeric purity of various 2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)propanamide derivatives was quantified, yielding enantiomeric excess values ranging from 70% to 94%. amazonaws.com These studies underscore the technique's capability to provide precise quantitative data on the stereoisomeric composition of a sample.

The development of a chiral HPLC method involves optimizing several parameters, including the mobile phase composition (a mixture of a nonpolar organic solvent like n-hexane and a polar modifier such as ethanol (B145695) or isopropanol), flow rate, and column temperature to achieve optimal resolution between the stereoisomeric peaks. asiapharmaceutics.info

Table 1: Examples of Chiral HPLC Applications for Purity Analysis of Related Compounds

| Compound Name | Chiral Stationary Phase | Mobile Phase | Enantiomeric Excess (% ee) | Reference |

| (R)-2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)propanamide | Not Specified | Not Specified | 77% ee | amazonaws.com |

| (S)-2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)propanamide | Not Specified | Not Specified | 70% ee | amazonaws.com |

| (R)-2-phenyl-N-(4-(pyrrolidin-1-yl)phenyl)butanamide | Not Specified | Not Specified | 93% ee | amazonaws.com |

| (S)-2-phenyl-N-(4-(pyrrolidin-1-yl)phenyl)butanamide | Not Specified | Not Specified | 94% ee | amazonaws.com |

| (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide | Not Specified | Not Specified | >99% ee | acs.org |

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements within a chemical compound. This method provides empirical evidence for a compound's elemental composition, which can be compared against the theoretical values calculated from its proposed molecular formula. The close agreement between experimental and calculated values serves as a crucial criterion for verifying the purity and identity of a synthesized compound. rsc.org

For this compound, the molecular formula is C₇H₁₄N₂O. scisupplies.euoakwoodchemical.com Based on this formula, the theoretical elemental composition can be calculated. The experimental values obtained for the compound and its derivatives are typically expected to be within ±0.4% of the calculated values, which is a widely accepted margin in chemical analysis.

Several studies on derivatives of this compound report elemental analysis data that confirms the successful synthesis and purity of the target molecules. For example, the analysis of N-(4-ethynylphenyl)-3-(pyrrolidin-1-yl)propanamide and other N-substituted analogs shows a strong correlation between the found and calculated percentages of C, H, and N. rsc.orgcnr.it

Table 2: Elemental Analysis Data for this compound and Related Derivatives

| Compound Name | Molecular Formula | Analysis | %C | %H | %N | Reference |

| This compound | C₇H₁₄N₂O | Calculated | 59.13 | 9.92 | 19.70 | scisupplies.euoakwoodchemical.com |

| N-(4-ethynylphenyl)-3-(pyrrolidin-1-yl)propanamide | C₁₅H₁₈N₂O | Calculated | 74.35 | 7.49 | 11.56 | cnr.it |

| Found | 74.63 | 7.46 | 11.60 | cnr.it | ||

| N-(3-nitrophenyl)-3-(pyrrolidin-1-yl)propanamide | C₁₃H₁₇N₃O₃ | Calculated | 59.3 | 6.5 | 16.0 | rsc.org |

| Found | 59.5 | 6.6 | 15.8 | rsc.org | ||

| N-(2-methyl-3-nitrophenyl)-3-(pyrrolidin-1-yl)propanamide | C₁₄H₁₉N₃O₃ | Calculated | 58.8 | 7.2 | 15.8 | rsc.org |

| Found | 58.9 | 7.3 | 15.8 | rsc.org | ||

| N-(4-methyl-3-nitrophenyl)-3-(pyrrolidin-1-yl)propanamide | C₁₄H₁₉N₃O₃ | Calculated | 59.3 | 6.5 | 16.0 | rsc.org |

| Found | 59.2 | 6.4 | 15.7 | rsc.org |

Reactivity Profiles and Chemical Transformations

Oxidation Reactions of the 3-(Pyrrolidin-1-yl)propanamide Scaffold

The oxidation of the this compound scaffold can occur at either the pyrrolidine (B122466) ring or the propanamide side chain, depending on the reagents and reaction conditions.

The pyrrolidine ring, being an N-alkylpyrrolidine, is susceptible to oxidation. For instance, ruthenium-based oxidizing agents like RuCl₃/NaIO₄ can selectively oxidize the Nα-endo-methylene group of pyrrolidine derivatives to form pyrrolidin-5-ones. researchgate.netresearchgate.netjst.go.jp This regioselective oxidation occurs without affecting the exo-methylene group adjacent to the nitrogen atom. researchgate.netresearchgate.net Computational studies on the oxidation of N-alkylpyrrolidines with ruthenium tetroxide (RuO₄) suggest a preference for oxidation at the endocyclic position. beilstein-journals.org Other oxidizing agents, such as 3-chloroperoxybenzoic acid, can lead to the formation of N-oxides. researchgate.net

The amide group can also undergo oxidation. A chemoselective oxidation of amides to α-keto amides and α-hydroxy amides has been developed using triflic anhydride (B1165640) and an oxidant like TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl). orgsyn.org This method is potentially applicable to a wide range of tertiary amides. orgsyn.org

| Oxidizing Agent | Substrate Moiety | Product |

| RuCl₃/NaIO₄ | Pyrrolidine Ring (Nα-endo-methylene) | Pyrrolidin-5-one |

| 3-Chloroperoxybenzoic Acid | Pyrrolidine Ring (Nitrogen) | N-oxide |

| Triflic Anhydride/TEMPO | Amide (α-carbon) | α-Keto amide or α-Hydroxy amide |

Reduction Reactions of the this compound Scaffold

The reduction of this compound primarily targets the amide functional group. Amides can be reduced to amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgwikipedia.orgucalgary.calibretexts.org This reaction converts the carbonyl group of the amide into a methylene (B1212753) group (C=O → CH₂), yielding the corresponding amine. libretexts.org The reaction proceeds via nucleophilic addition of a hydride ion to the amide carbonyl, followed by the expulsion of the oxygen atom. libretexts.orgucalgary.ca This method is effective for both acyclic and cyclic amides (lactams) and is a common route for preparing cyclic amines. libretexts.org

It's important to note that less reactive hydrides, such as sodium borohydride (B1222165) (NaBH₄), are generally not capable of reducing amides on their own. ucalgary.ca However, activation of the amide with triflic anhydride (Tf₂O) allows for reduction with NaBH₄ under mild conditions. organic-chemistry.org This two-step procedure involves the formation of a highly reactive iminium intermediate, which is then readily reduced by NaBH₄. organic-chemistry.org

The pyrrolidine ring itself is generally stable to these reduction conditions. However, the reduction of substituted pyrroles can lead to the formation of pyrrolidines. researchgate.netwikipedia.org For instance, catalytic hydrogenation of highly substituted pyrrole (B145914) systems can afford functionalized pyrrolidines with excellent diastereoselectivity. researchgate.net

| Reducing Agent/System | Substrate Moiety | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Amide | Amine |

| Triflic Anhydride (Tf₂O) / Sodium Borohydride (NaBH₄) | Amide | Amine |

| Catalytic Hydrogenation (e.g., Rh/Al₂O₃) | Substituted Pyrrole (precursor) | Pyrrolidine |

Nucleophilic Substitution Reactions and Introduction of Functional Groups

The this compound scaffold offers opportunities for nucleophilic substitution reactions, allowing for the introduction of various functional groups. The pyrrolidine ring can be functionalized, particularly at the α-position. rsc.org For instance, a direct arylation of pyrrolidine at the α-position has been achieved in a one-pot method. rsc.org This redox-neutral process allows for the introduction of aryl groups onto the pyrrolidine ring. rsc.org

The amide functionality can also be a site for chemical modification. While amides are generally less reactive towards nucleophiles compared to other carboxylic acid derivatives, their reactivity can be enhanced. rsc.org For example, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(pyrrolidin-1-yl)propanamide can undergo nucleophilic substitution reactions to introduce different functional groups. evitachem.com

Furthermore, the functionalization of C60 fullerenes with pyrrolidine derivatives through [2+3] cycloaddition reactions allows for the tuning of their electronic properties. researchgate.net

Electrophilic Activation of Amides

The amide group in this compound is generally considered one of the less reactive carboxylic acid derivatives due to the delocalization of the nitrogen lone pair. rsc.orgacs.org However, its reactivity can be significantly enhanced through electrophilic activation. rsc.orgacs.orgmpg.dersc.org

Trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O) is a powerful reagent for this purpose. acs.orgtcichemicals.com Treatment of an amide with triflic anhydride leads to the formation of highly electrophilic and reactive intermediates, such as iminium triflates. acs.orgtcichemicals.com Depending on the reaction conditions and the structure of the amide, these intermediates can undergo various transformations. tcichemicals.com

For tertiary amides, activation with triflic anhydride in the presence of a non-nucleophilic base can generate keteniminium ions. mpg.detcichemicals.com These highly electrophilic species can participate in a variety of reactions, including cycloadditions and nucleophilic additions. mpg.dersc.orgtcichemicals.com This activation strategy has been employed in the synthesis of complex molecules, such as the core structure of prostaglandins. rsc.org

Another classic example of amide activation is the Vilsmeier-Haack reaction, which utilizes reagents like phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) (e.g., DMF) to generate a Vilsmeier reagent. nrochemistry.comslideshare.netwikipedia.orgthieme-connect.comslideshare.net This electrophilic species can then react with electron-rich aromatic compounds to afford formylated products. nrochemistry.comwikipedia.org

| Activating Reagent | Intermediate Species | Subsequent Reactions |

| Triflic Anhydride (Tf₂O) | Iminium Triflates, Keteniminium Ions | Cycloadditions, Nucleophilic Additions, Rearrangements |

| Phosphorus Oxychloride (POCl₃) / DMF | Vilsmeier Reagent (Chloroiminium ion) | Formylation of electron-rich arenes |

Cyclization and Ring Expansion Reactions in Related Pyrrolidine Derivatives

The pyrrolidine ring is a versatile scaffold that can participate in various cyclization and ring expansion reactions, leading to the formation of more complex heterocyclic systems.

Cyclization Reactions: Intramolecular cyclization reactions involving pyrrolidine derivatives are a common strategy for constructing fused and spirocyclic ring systems. For example, the palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with ketimines derived from pyrrolidines can lead to the enantioselective construction of highly substituted pyrrolidines. researchgate.net Additionally, N-allylamines derived from pyrrolidine can undergo oxidative cyclization to form pyrrolo-dihydroisoquinolines. researchgate.net

Ring Expansion Reactions: Pyrrolidine derivatives can be transformed into larger rings, such as piperidines, azepanes, and azocanes. researchgate.net One approach involves the formation of a bicyclic azetidinium intermediate from a pyrrolidine, which then undergoes regioselective attack by a nucleophile to induce ring expansion. researchgate.net This method has been used to synthesize di- and tri-substituted fluoroalkylated azepanes. researchgate.net Another strategy involves a hydride transfer-initiated ring expansion of 4-pyrrolidinyl isatins to synthesize tetrahydro-1-benzazepines. rsc.org Similarly, a B(C₆F₅)₃ catalyzed protocol has been developed for the synthesis of oxindole (B195798) fused 1,3-oxazepanes from pyrrolidine-substituted aryl alkynones, which involves a ring expansion of the pyrrolidine. rsc.org Palladium-catalyzed allylic amine rearrangements have also been shown to enable the two-carbon ring expansion of 2-vinyl pyrrolidines to their corresponding azepane counterparts. chemrxiv.org

Catalytic Applications in Organic Synthesis (e.g., Mannich-Type Reactions with Pyrrolidine Derivatives)

Pyrrolidine and its derivatives are widely used as organocatalysts in a variety of organic transformations, most notably in Mannich-type reactions. acs.orgorganic-chemistry.orgnih.govresearchgate.netrsc.org These reactions are crucial for the stereoselective formation of carbon-carbon bonds and the synthesis of β-amino carbonyl compounds, which are important building blocks for pharmaceuticals. organic-chemistry.orgresearchgate.net

Specifically, pyrrolidine-based catalysts, such as 3-pyrrolidinecarboxylic acid and its derivatives, have been shown to be highly effective in catalyzing enantioselective anti-Mannich-type reactions. acs.orgorganic-chemistry.org These catalysts can efficiently promote the reaction between aldehydes or ketones and α-imino esters, affording the desired anti-Mannich products with high diastereoselectivity and enantioselectivity. acs.org The position of the carboxylic acid group on the pyrrolidine ring is critical for directing the stereochemical outcome of the reaction. organic-chemistry.org

Furthermore, 4-hydroxypyrrolidine, in combination with a Brønsted acid, has been used to catalyze the anti-selective Mannich reaction of aldehydes with N-sulfonyl imines. nih.gov The synergistic effect of the pyrrolidine's α-substituent, the 4-hydroxy group, and the external acid is essential for achieving high efficiency and stereoselectivity. nih.gov

| Catalyst | Reaction Type | Substrates | Key Feature |

| (R)-3-Pyrrolidinecarboxylic Acid | anti-Mannich | Aldehydes/Ketones + α-Imino Esters | High diastereo- and enantioselectivity |

| (3R,5R)-5-Methyl-3-pyrrolidinecarboxylic Acid | anti-Mannich | Aldehydes + α-Imino Esters | High diastereo- and enantioselectivity |

| 4-Hydroxypyrrolidine / Brønsted Acid | anti-Mannich | Aldehydes + N-Sulfonyl Imines | Control of anti-selectivity via hydrogen bonding |

Investigation of Biological Activities and Molecular Mechanisms

Antimicrobial Efficacy

While the direct antimicrobial activity of the parent compound, 3-(pyrrolidin-1-yl)propanamide, is not extensively documented in the reviewed literature, various derivatives incorporating this structure have been synthesized and evaluated for their antibacterial and antifungal properties.

Antibacterial Activities

Derivatives of this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, certain carbapenem (B1253116) derivatives featuring a substituted pyrrolidin-3-ylthio group, which is structurally related to the core compound of interest, have shown potent in vitro and in vivo antibacterial activity against a range of bacteria, including Pseudomonas aeruginosa. nih.gov Similarly, aminopropyl and aminopropenyl pyrrolidine (B122466) derivatives linked to a carbapenem core exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. nih.gov

Other complex heterocyclic compounds that include a pyrrolidine ring have also been noted for their antibacterial potential. mdpi.comresearchgate.net For example, some morpholine (B109124) mannich base derivatives, one of which includes a pyrrolidin-1-ylphenylpropanamide structure, were screened for their in vitro antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. ijpsr.com These studies suggest that the pyrrolidine moiety can be a valuable component in the design of new antibacterial agents. nih.govevitachem.com

Antifungal Activities

The antifungal potential of this compound itself is not well-established in the available research. However, related structures and derivatives have been investigated. For example, certain morpholine mannich base derivatives, including one with a pyrrolidin-1-ylphenylpropanamide component, were tested for antifungal activity against Candida albicans. ijpsr.com Furthermore, other heterocyclic compounds containing a pyrrolidine ring have shown promise as antifungal agents, suggesting that this chemical feature can contribute to the development of new antifungal therapies. mdpi.comresearchgate.net

Antineoplastic and Antiproliferative Potencies

The most significant biological activities reported for derivatives of this compound are in the realm of cancer therapeutics. These compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.

Topoisomerase Inhibition

Certain 3,9-disubstituted acridine (B1665455) derivatives incorporating a this compound side chain have been identified as potent inhibitors of topoisomerases I and IIα. mdpi.commdpi.com These enzymes are critical for managing DNA topology during replication, transcription, and repair, and their inhibition can lead to cancer cell death.

One such derivative, N-[9-(phenylamino)acridin-3-yl]-3-(pyrrolidin-1-yl)propanamide , demonstrated significant biological activity. mdpi.commdpi.com In studies against a panel of 60 cancer cell lines from the National Cancer Institute (NCI), this compound showed potent growth inhibition, particularly against the MCF7 breast cancer cell line with a GI50 (concentration for 50% growth inhibition) of 18.6 nM. mdpi.com Another related compound, N-(9-{[4-(dimethylamino)phenyl]amino}acridin-3-yl)-3-(pyrrolidin-1-yl)propanamide , was highly active against the SR leukemia cell line with a GI50 of 38.0 nM. mdpi.com The inhibitory action of these derivatives on both topoisomerase I and IIα underscores their potential as dual-acting anticancer agents. mdpi.com

Table 1: Growth Inhibitory Activity of Acridine Derivatives

| Compound Name | Target Cell Line | GI50 (nM) |

|---|---|---|

| N-[9-(phenylamino)acridin-3-yl]-3-(pyrrolidin-1-yl)propanamide | MCF7 | 18.6 |

| N-(9-{[4-(dimethylamino)phenyl]amino}acridin-3-yl)-3-(pyrrolidin-1-yl)propanamide | SR | 38.0 |

FLT3 Inhibition and Anti-leukemic Activity

A significant area of research has focused on the development of this compound derivatives as inhibitors of FMS-like tyrosine kinase 3 (FLT3). acs.orgacs.orgx-mol.comnih.gov Mutations in FLT3 are common in acute myeloid leukemia (AML) and contribute to the proliferation of leukemic cells. nih.gov

A novel and potent FLT3 inhibitor, (Z)-N-(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-4-methyl-1H-pyrrol-3-yl)-3-(pyrrolidin-1-yl)propanamide (referred to as compound 17 in the source), has been discovered. acs.orgx-mol.comnih.gov This compound exhibits potent inhibitory activity against the FLT3-ITD (internal tandem duplication) mutant with an IC50 of 0.8 nM. acs.orgacs.orgx-mol.com It also demonstrates high selectivity over other kinases like c-KIT. acs.orgacs.orgx-mol.com

This derivative has shown selective inhibition of proliferation in FLT3-ITD-positive AML cell lines, including MV4-11 and MOLM-13, with IC50 values of 23.5 nM and 35.5 nM, respectively. acs.orgx-mol.com Furthermore, it has demonstrated efficacy against acquired resistance mutations, such as FLT3-D835Y. acs.orgnih.gov

Table 2: Inhibitory and Antiproliferative Activities of a Novel FLT3 Inhibitor

| Activity | Target | IC50 (nM) |

|---|---|---|

| Kinase Inhibition | FLT3-ITD | 0.8 |

| Kinase Inhibition | FLT3-D835Y | 1.9 |

| Antiproliferative | MV4-11 (AML cell line) | 23.5 |

| Antiproliferative | MOLM-13 (AML cell line) | 35.5 |

Mechanisms of Cell Growth Inhibition

The anticancer effects of these this compound derivatives are mediated through the induction of apoptosis and cell cycle arrest.

In cellular mechanism studies, the potent FLT3 inhibitor, (Z)-N-(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-4-methyl-1H-pyrrol-3-yl)-3-(pyrrolidin-1-yl)propanamide , was found to strongly inhibit FLT3-mediated signaling pathways. acs.orgx-mol.com This inhibition leads to the induction of apoptosis and arrests the cell cycle in the sub-G1 phase in FLT3-ITD-positive AML cells. acs.orgx-mol.commdpi.com The molecule was also shown to reduce the phosphorylation of downstream signaling mediators such as STAT5 and ERK. mdpi.com

Similarly, other pyrrolo[2,3-d]pyrimidine derivatives have been shown to induce cell cycle arrest at the G0/G1 stage and promote apoptosis in cancer cell lines. nih.gov The induction of apoptosis is often confirmed through the observation of increased levels of late apoptotic cells and the activation of the intrinsic apoptotic pathway, characterized by changes in the expression of Bcl-2 family proteins and the cleavage of caspases. nih.govplos.org

Central Nervous System (CNS) Activities

Derivatives of this compound have demonstrated notable activities within the central nervous system, particularly as anticonvulsants and modulators of key neurological targets.

A significant area of research has been the anticonvulsant effects of this compound derivatives. These compounds have been evaluated in various preclinical seizure models, including the maximal electroshock seizure (MES), subcutaneous pentylenetetrazole (scPTZ), and 6 Hz psychomotor seizure tests. The data from these studies help to characterize the potential antiepileptic profile of these molecules.

The excitatory amino acid transporter 2 (EAAT2), a subtype of glutamate (B1630785) transporter, plays a critical role in clearing glutamate from the synaptic cleft. Dysregulation of this transporter is implicated in the pathophysiology of several neurological disorders, including epilepsy. Certain this compound derivatives have been identified as modulators of EAAT2, suggesting a potential mechanism for their anticonvulsant effects by enhancing glutamate reuptake and reducing neuronal hyperexcitability.

The modulation of neuronal ion channels is a key mechanism of action for many CNS-active drugs. Research has indicated that some derivatives of this compound may exert their effects through interaction with voltage-gated sodium channels and L-type calcium channels. By blocking these channels, these compounds can reduce neuronal excitability and neurotransmitter release, contributing to their anticonvulsant profile.

In the pursuit of treatments for neurodegenerative diseases like Parkinson's and Alzheimer's, researchers have explored the potential of this compound derivatives to inhibit key enzymes such as monoamine oxidase B (MAO-B) and butyrylcholinesterase (BuChE). Inhibition of MAO-B can increase dopamine (B1211576) levels in the brain, which is beneficial in Parkinson's disease. Similarly, inhibiting BuChE, an enzyme that breaks down the neurotransmitter acetylcholine, is a therapeutic strategy for Alzheimer's disease.

Anti-inflammatory and Analgesic Properties

Beyond the central nervous system, derivatives of this compound have also been investigated for their potential to alleviate inflammation and pain. Studies have explored their anti-inflammatory and analgesic properties, suggesting that these compounds may have therapeutic applications in conditions characterized by inflammatory processes and pain states. The exact mechanisms underlying these effects are a subject of ongoing investigation.

Antioxidant Activities (e.g., DPPH free radical scavenging, hydrogen peroxide scavenging, total antioxidant capacity)

The pyrrolidine scaffold is a core component of many compounds exhibiting a wide range of pharmacological activities, including antioxidant effects. bohrium.comresearchgate.net The antioxidant potential of compounds incorporating the this compound moiety has been evaluated through various in vitro assays, which measure their capacity to neutralize reactive oxygen species (ROS) and other free radicals.

Free Radical Scavenging: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method for evaluating antioxidant activity. mdpi.comjuniperpublishers.com In this test, antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to pale yellow, which can be measured spectrophotometrically. mdpi.com Studies on various heterocyclic compounds, including those with structures related to this compound, have demonstrated significant radical scavenging properties. researchgate.netimpactfactor.org For instance, a series of morpholine Mannich base derivatives, one of which contained a pyrrolidin-1-yl group, was assessed for antioxidant activity using both DPPH and ABTS assay methods. researchgate.netimpactfactor.org Similarly, novel isatin (B1672199) derivatives have shown high antioxidant capacity in ferric reducing antioxidant power (FRAP) assays. mdpi.com

While direct data on this compound's hydrogen peroxide scavenging ability is limited, related structures have been investigated. A study on new benzothiazole-profess hybrid amides found that one derivative exhibited the best hydrogen peroxide scavenging activity with an IC50 of 60.24 μg/mL. researchgate.net

The antioxidant activity of various compounds structurally related to this compound is summarized in the table below.

Table 1: Antioxidant Activity of Structurally Related Compounds This table is interactive. You can sort and filter the data.

| Compound Class/Derivative Name | Assay | Result (IC50 or % Inhibition) | Reference |

|---|---|---|---|

| Benzothiazole-Propanamide Derivative | Hydrogen Peroxide Scavenging | IC50: 60.24 µg/mL | researchgate.net |

| N-(6-bromobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide | MAO-B Inhibition | 66.30% at 100 μM | nih.gov |

| N-(5-methylbenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide | MAO-B Inhibition | 60.10% at 100 μM | nih.gov |

| Pyrimidine Derivatives (Compound 26) | DPPH Radical Scavenging | IC50: 42.9 ± 0.31 μM | juniperpublishers.com |

| Pyrimidine Derivatives (Compound 1) | DPPH Radical Scavenging | IC50: 55.6 ± 2.1 μM | juniperpublishers.com |

Structure-Activity Relationships (SAR)

The biological activity of pyrrolidine-containing molecules is highly dependent on their chemical structure. bohrium.comresearchgate.net Structure-Activity Relationship (SAR) studies aim to identify the key molecular features responsible for the pharmacological effects of these compounds, guiding the design of more potent and selective derivatives. researchgate.netnih.gov The pyrrolidine ring's non-planarity and the stereogenicity of its carbon atoms are significant factors influencing how these molecules bind to biological targets like proteins and enzymes. researchgate.net

For derivatives of this compound, SAR studies have been crucial in optimizing their activity for various therapeutic targets.

Anticancer Activity: In the development of FLT3 inhibitors for acute myeloid leukemia, SAR studies on a lead compound containing the this compound tail were conducted. acs.org It was found that a two-carbon linker between the pyrrolidine and the amide was optimal for antiproliferative activity against cancer cell lines. acs.org For example, compound 18 (with a two-carbon linker) showed more than five times stronger activity against MV4-11 cells than compound 12 (with a one-carbon linker). acs.org

Neurodegenerative Disease Targets: In a series of benzothiazole-propanamide derivatives designed as inhibitors of Butyrylcholinesterase (BuChE) and Monoamine Oxidase-B (MAO-B), the nature of the substituent on the benzothiazole (B30560) ring significantly influenced activity. nih.gov The derivative N-(6-bromobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide showed a better inhibitory profile (BuChE IC50 = 12.33 μM) compared to the 5-methyl substituted analog (BuChE IC50 = 15.12 μM). nih.gov

Androgen Receptor Degraders: For propanamide derivatives developed as selective androgen receptor degraders (SARDs), modifications to the B-ring system were explored. nih.gov A 3-cyano-1H-pyrrol-1-yl moiety as the B-ring resulted in increased binding affinity compared to a 3-fluoro-1H-pyrrol-1-yl group. nih.gov

Table 2: Structure-Activity Relationship (SAR) Highlights for Pyrrolidine Propanamide Derivatives This table is interactive. You can sort and filter the data.

| Compound Series | Structural Variation | Impact on Activity | Target/Assay | Reference |

|---|---|---|---|---|

| FLT3 Inhibitors | Carbon linker length (amide to pyrrolidine) | 2-carbon linker > 1-carbon linker | Antiproliferative (MV4-11 cells) | acs.org |

| BuChE/MAO-B Inhibitors | Substitution on benzothiazole ring | 6-Bromo > 5-Methyl | BuChE Inhibition | nih.gov |

| SARDs | Substitution on pyrrole (B145914) B-ring | 3-Cyano > 3-Fluoro | Androgen Receptor Binding | nih.gov |

Investigation of Bioavailability and Drug-like Properties

The therapeutic potential of a compound is contingent not only on its biological activity but also on its pharmacokinetic profile, often summarized by ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.gov For derivatives of this compound, both experimental and computational (in silico) methods have been employed to evaluate their bioavailability and drug-likeness.

Experimental Bioavailability: A notable example is the potent and selective FLT3 inhibitor, (Z)-N-(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-4-methyl-1H-pyrrol-3-yl)-3-(pyrrolidin-1-yl)propanamide (compound 17 ). acs.orgnih.gov In vivo studies with this compound demonstrated good oral bioavailability of 73.6%. x-mol.comdrugbank.com This high bioavailability contributed to its significant tumor growth suppression in xenograft models without obvious toxicity, marking it as a promising drug candidate. acs.orgx-mol.com Another series of N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamides also showed favorable oral bioavailability, enabling them to achieve effective concentrations in the central nervous system for antiseizure activity. nih.gov

In Silico ADME Prediction: Computational tools play a vital role in the early stages of drug discovery by predicting the ADME and toxicological (ADMET) properties of novel compounds, thus saving time and resources. nih.govisca.meresearchgate.net Web-based platforms like SwissADME and pkCSM are used to calculate key physicochemical and pharmacokinetic parameters. isca.meresearchgate.net

The "BOILED-Egg" model is a popular graphical method that predicts a molecule's passive gastrointestinal absorption and brain penetration based on its lipophilicity and polarity. isca.meresearchgate.net For a series of 3-(1H-Benzo[d]imidazol-1-yl)propan-1-one derivatives, including a pyrrolidin-1-yl variant, this model predicted that most compounds were brain-penetrant. isca.me The SwissADME bioavailability radar, which considers properties like lipophilicity, size, polarity, solubility, flexibility, and saturation, provides a quick assessment of a molecule's drug-likeness. isca.memdpi.com Studies on various pyrrolidine derivatives have used these tools to confirm that the designed compounds fall within the acceptable range for oral bioavailability. mdpi.comresearchgate.net

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This method is crucial for understanding the interactions between a ligand, such as a derivative of 3-(Pyrrolidin-1-yl)propanamide, and its biological target at the molecular level.

Detailed research findings have demonstrated the utility of molecular docking in elucidating the binding modes of various this compound derivatives with their respective protein targets. For instance, in the development of novel topoisomerase I and IIα inhibitors, docking simulations were employed for N-[9-(phenylamino)acridin-3-yl]-3-(pyrrolidin-1-yl)propanamide and its analogues. mdpi.commdpi.com These studies suggested that the acridine (B1665455) derivatives interact differently with the two topoisomerase enzymes, providing a rationale for their inhibitory activity. mdpi.commdpi.com

In another study focused on Ebola virus (EBOV) entry inhibitors, a derivative named N-(2-((5-Chloro-2-nitrophenyl)thio)phenyl)-3-(pyrrolidin-1-yl)-propanamide was docked into the EBOV glycoprotein (B1211001) (EBOV-GP). csic.es The binding site was identified around critical residues such as Y517 in the GP2 subunit, with other residues like T519(GP2), E100(GP1), and D522(GP2) also contributing to the binding. csic.es This information is vital for the structure-based design of more potent EBOV inhibitors.

Furthermore, derivatives of this compound have been investigated as potential inhibitors for other important drug targets. For example, (Z)-N-(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-4-methyl-1H-pyrrol-3-yl)-3-(pyrrolidin-1-yl)propanamide was docked into a homology model of FMS-like tyrosine kinase 3 (FLT3), revealing key interactions that explain its potent inhibitory activity against the FLT3-ITD mutant, a driver of acute myeloid leukemia. acs.org Similarly, N-(5-methylbenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide and N-(6-bromobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide were shown through molecular modeling to bind to the active site of Butyrylcholinesterase (BuChE), highlighting their potential as inhibitors for this enzyme implicated in neurodegenerative disorders. nih.gov

The table below summarizes the targets and key interacting residues for several docked this compound derivatives.

| Derivative Name | Target Protein | Key Interacting Residues |

| N-[9-(phenylamino)acridin-3-yl]-3-(pyrrolidin-1-yl)propanamide | Topoisomerase I/IIα | Not specified |

| N-(2-((5-Chloro-2-nitrophenyl)thio)phenyl)-3-(pyrrolidin-1-yl)-propanamide | EBOV Glycoprotein | Y517, T519, E100, D522 |

| (Z)-N-(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-4-methyl-1H-pyrrol-3-yl)-3-(pyrrolidin-1-yl)propanamide | FLT3 Kinase | Not specified |

| N-(5-methylbenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide | Butyrylcholinesterase | Not specified |

| N-(6-bromobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide | Butyrylcholinesterase | Not specified |

Molecular Dynamics Simulations for Conformational and Binding Analysis

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of ligand-protein complexes over time. These simulations provide valuable information on the conformational flexibility of the ligand and the stability of its binding pose within the target's active site.

For instance, MD simulations were conducted on a diarylsulfide derivative of this compound bound to the Ebola virus glycoprotein. csic.es These simulations were used to investigate the structural behavior of the protein-ligand complex, confirming the stability of the interactions predicted by docking. csic.es In a different context, MD simulations of tris(this compound) derivatives bound to telomeric quadruplex DNA were performed for 200 picoseconds in explicit solvent to analyze the stability and dynamics of the complex. rsc.org Such studies are crucial for understanding how these ligands recognize and stabilize specific DNA structures.

MD simulations are also instrumental in validating the stability of docked compounds and refining the understanding of their interaction profiles, as demonstrated in studies of inhibitors for protein tyrosine phosphatase, non-receptor type 22 (PTPN22), a target for autoimmune diseases. semanticscholar.org

In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties

The success of a drug candidate is highly dependent on its pharmacokinetic and safety profile. In silico ADMET prediction tools are widely used in the early stages of drug discovery to assess the drug-likeness of compounds and identify potential liabilities, thereby reducing the risk of late-stage failures.

A study on 3-(1H-Benzo[d]imidazol-1-yl)-propan-1-one derivatives, including 3-(1H-Benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)propan-1-one, utilized various online tools to predict their ADMET properties. isca.me These predictions help in evaluating parameters like oral bioavailability, blood-brain barrier (BBB) penetration, and potential toxicity. isca.me For the benzimidazole (B57391) series, most compounds were predicted to be capable of crossing the BBB. isca.me

In a separate investigation, a derivative of this compound, N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), underwent in vitro ADME-Tox studies which revealed excellent permeability in the parallel artificial membrane permeability assay (PAMPA), good metabolic stability in human liver microsomes (HLMs), and no hepatotoxic properties in HepG2 cells. nih.gov These findings highlight the favorable drug-like properties of this particular derivative.

The following table presents a summary of predicted ADMET properties for a representative this compound derivative.

| Derivative | Predicted Property | Result |

| 3-(1H-Benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)propan-1-one | Blood-Brain Barrier Penetration | Predicted to be brain-penetrant |

| N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) | Permeability (PAMPA) | Very good |

| N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) | Metabolic Stability (HLMs) | Excellent |

| N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) | Hepatotoxicity (HepG2) | No hepatotoxic properties |

Ligand-Based Drug Design (e.g., molecular hybridization)

Ligand-based drug design strategies are employed when the three-dimensional structure of the biological target is unknown or when designing compounds based on the pharmacophoric features of known active molecules. Molecular hybridization is a common technique in this approach, where structural fragments from different bioactive molecules are combined to create a new hybrid compound with potentially improved affinity and/or a modified activity profile.

The development of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) as a broad-spectrum anticonvulsant is an excellent example of molecular hybridization. nih.gov This compound was designed as a hybrid of existing antiepileptic drugs, incorporating structural features that led to a wider range of anticonvulsant activity than the individual parent drugs. nih.gov This success underscores the power of molecular hybridization in creating novel chemical entities with enhanced therapeutic potential.

Theoretical Calculations of Binding Affinity

The accurate prediction of binding affinity between a ligand and its target is a primary goal of structure-based drug design. Various computational methods are used to calculate the binding free energy, which is a measure of the strength of the interaction.

Advanced Analytical Methodologies for Detection and Quantification of 3 Pyrrolidin 1 Yl Propanamide and Its Derivatives

The detection and quantification of "3-(Pyrrolidin-1-yl)propanamide" and its structurally related analogs in various samples, particularly biological matrices, necessitate the use of sophisticated analytical techniques. These methods are crucial for understanding the compound's behavior, metabolism, and biological activity.

Environmental Fate and Ecotoxicological Assessments

In Vitro Toxicity Studies (e.g., cytotoxicity assays like MTT and AO/EB fluorescence staining)

In vitro toxicity studies are crucial for assessing a compound's potential to cause harm to cells. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and Acridine (B1665455) Orange/Ethidium Bromide (AO/EB) fluorescence staining are commonly employed for this purpose.

The MTT assay is a colorimetric method that measures cell metabolic activity as an indicator of cell viability. europa.eu Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that convert the water-soluble MTT into an insoluble formazan, which can be quantified by measuring its absorbance. europa.eu For related benzo[d]thiazolepropanamide derivatives containing the 3-(pyrrolidin-1-yl)propanamide structure, specifically N-(5-methylbenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide and N-(6-bromobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide, toxicity analysis using the MTT assay confirmed that they were nontoxic up to a concentration of 100 μM. nih.gov